molecular formula C18H24O2 B599271 3-Hydroxybakuchiol CAS No. 178765-54-3

3-Hydroxybakuchiol

Cat. No. B599271
CAS RN: 178765-54-3
M. Wt: 272.388
InChI Key: ZHKCOGVKHHAUBK-NCUBBLFSSA-N
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Description

3-Hydroxybakuchiol is a natural product found in Cullen corylifolium . It is an electron transport chain (ETC) inhibitor and has antitumor activity, inducing tumor cell apoptosis . It also has moderate inhibitory activity against α-glucosidase .


Synthesis Analysis

While specific synthesis methods for 3-Hydroxybakuchiol were not found in the search results, there are various chemical routes and late-stage functionalization (LSF) approaches for bakuchiol and its derivatives . The construction of its carbon tetra alkylated stereocenter is a key step in the total synthesis .


Molecular Structure Analysis

The molecular formula of 3-Hydroxybakuchiol is C18H24O2 . Its structure includes a carbon tetra alkylated stereocenter .


Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxybakuchiol is 272.4 g/mol . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 6 .

Scientific Research Applications

Diabetes Treatment

HYD has been studied for its potential anti-diabetic effects . Researchers have conducted bioinformatics analysis and cell experiments to explore its potential targets and molecular mechanisms . They discovered 260 common targets of HYD and diabetes mellitus, which were primarily related to the MAPK signaling pathway, PI3K-Akt signaling pathway, and endocrine resistance . In cell experiments, HYD enhanced glucose uptake and suppressed gluconeogenesis in HepG2 cells and C2C12 cells . This resulted in an improvement in glucose metabolism, potentially through the regulation of the PI3K-Akt pathway .

Molecular Docking Studies

Molecular docking studies have confirmed the strong binding ability between HYD and core targets identified in the treatment of diabetes . These core targets include HSP90AA1, AKT1, SRC, and MAPK1 .

Pharmacological Effects

The pharmacological effects of HYD on diabetes mellitus suggest its potential as a promising treatment option for the disease . This is based on the results of bioinformatics analysis and cell experiments .

Dosage Studies

Studies have also been conducted to understand the effects of different dosages of HYD . For instance, cells were divided into groups and treated with either a low or high dose of HYD . The results of these studies can help determine the optimal dosage for therapeutic applications .

Chemical Biology Applications

HYD has been studied for its chemical biology applications . This includes understanding its structural features, isolation methods, various chemical routes, and late-stage functionalization (LSF) approaches .

Natural Product Research

HYD is a natural product extracted from Psoralea corylifolia . It has been recognized to facilitate a multitude of biological properties like anticancer, antioxidant, estrogenic, antimicrobial, liver protective, human carboxylesterase 2 (hCE2) inhibitory, immune-suppressive activities . Moreover, it is generating a lot of interest in the skincare world because of its retinol-like functionality .

Mechanism of Action

3-Hydroxybakuchiol acts as an electron transport chain (ETC) inhibitor . It has antitumor activity and induces tumor cell apoptosis . It also has moderate inhibitory activity against α-glucosidase .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 3-Hydroxybakuchiol . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Bakuchiol, from which 3-Hydroxybakuchiol is derived, has been reported to possess a broad range of biological and pharmacological properties and is considered a leading biomolecule . It is highly desirable to devise an efficient approach to access bakuchiol and its chemical biology applications . This suggests potential for further development, application, and research of 3-Hydroxybakuchiol.

properties

IUPAC Name

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-5-18(4,11-6-7-14(2)3)12-10-15-8-9-16(19)17(20)13-15/h5,7-10,12-13,19-20H,1,6,11H2,2-4H3/b12-10+/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKCOGVKHHAUBK-NCUBBLFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)C=CC1=CC(=C(C=C1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)(C=C)/C=C/C1=CC(=C(C=C1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybakuchiol

Q & A

Q1: What is 3-hydroxybakuchiol and where is it found?

A1: 3-hydroxybakuchiol is a meroterpene naturally found in the resinous exudate of the Psoralea glandulosa plant, also known as culen [, , ]. It has also been isolated from the seeds of Psoralea corylifolia [, , ].

Q2: Does 3-hydroxybakuchiol exhibit any activity against fungi?

A2: Yes, research suggests that 3-hydroxybakuchiol demonstrates antiphytopathogenic activity. In particular, it has shown efficacy in inhibiting the mycelial growth of Botrytis cinerea [, ].

Q3: What is the potential of 3-hydroxybakuchiol in managing diabetes?

A3: While research is ongoing, in vitro studies indicate that 3-hydroxybakuchiol exhibits strong inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and blood sugar regulation []. This suggests potential therapeutic applications for diabetes management.

Q4: Has the synthesis of 3-hydroxybakuchiol been achieved?

A4: Yes, a stereoselective synthesis of (±)-3-hydroxybakuchiol has been accomplished using a convergent approach involving Peterson olefination [, , ].

Q5: How does 3-hydroxybakuchiol compare to bakuchiol in terms of biological activity?

A7: Both 3-hydroxybakuchiol and its structural analogue, bakuchiol, have been investigated for various biological activities. While both demonstrate some degree of antifungal and enzyme inhibitory properties, their potency and target selectivity appear to differ [, ]. More comparative studies are needed to fully understand their distinct pharmacological profiles.

Q6: Are there any known derivatives of 3-hydroxybakuchiol and their biological activities?

A8: Research has identified and characterized derivatives of 3-hydroxybakuchiol, including Δ1,3-hydroxybakuchiol and Δ3,2-hydroxybakuchiol [, ]. These derivatives, along with 3-hydroxybakuchiol, have been studied for their inhibitory effects on antigen-induced degranulation in RBL-2H3 cells, suggesting potential anti-inflammatory or anti-allergic properties [].

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